Prazosin

Beschreibung

Historical Context of Prazosin Research

This compound was patented in 1965 and subsequently entered medical use in 1974 wikipedia.org. Early research predominantly focused on its antihypertensive properties. Studies in the 1970s characterized its mechanism of action as a peripheral vasodilator, demonstrating its ability to decrease total peripheral resistance by relaxing vascular smooth muscle ahajournals.orgpfizer.comdrugbank.com. This effect was initially thought to be a direct relaxant action on vascular smooth muscle, though later animal studies suggested it was also related to the blockade of postsynaptic alpha-adrenoceptors pfizer.com. This compound was notably the first alpha antagonist employed for benign prostatic hypertrophy (BPH) nih.gov.

A pivotal shift in this compound research occurred in the 1990s when Murray A. Raskind and his colleagues serendipitously observed its effectiveness in reducing nightmares in military veterans who were receiving the compound for urinary hesitancy wikipedia.orgva.govcambridge.orgnih.gov. This unexpected finding paved the way for extensive investigations into this compound's utility in addressing post-traumatic stress disorder (PTSD)-related nightmares and other central nervous system conditions wikipedia.orgva.govcambridge.orgnih.gov.

Current Research Landscape and Gaps

The contemporary research landscape of this compound is diverse, exploring its applications beyond its traditional cardiovascular indications and delving into its neurobiological effects and potential repurposing in various disease states.

Current Research Areas:

Table 1: Summary of this compound's Efficacy in PTSD-Related Symptoms (Meta-Analysis Data)

| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Significance (vs. Placebo) | Source |

| Nightmares | -0.75 | -1.24, -0.27 | Statistically Significant | cambridge.org |

| Sleep Quality | -0.57 | -1.02, -0.13 | Statistically Significant | cambridge.org |

| Overall PTSD Symptoms | -0.31 | -0.62, -0.01 | Statistically Significant | cambridge.org |

| Sleep Quality | 0.87 | 0.55, 1.19 | Statistically Significant | psychiatryinvestigation.org |

| Overall PTSD Symptoms | 0.77 | 0.48, 1.06 | Statistically Significant | psychiatryinvestigation.org |

| Sleep Disorders | 0.799 | 0.391, 1.234 | Statistically Significant | psychiatryinvestigation.org |

Alcohol Use Disorder (AUD): Investigations are underway to assess this compound's potential in preventing drinking relapse and ameliorating cardiovascular and behavioral symptoms associated with alcohol withdrawal frontiersin.orgneurosciencenews.comoup.com. This effect is believed to be mediated by its ability to reduce noradrenergic signaling, which is crucial in regulating the brain's stress response neurosciencenews.comoup.com.

Traumatic Brain Injury (TBI)-Related Headaches: Recent studies suggest that this compound may counteract post-traumatic headaches, a common long-term consequence of mild traumatic brain injuries pharmacytimes.com.

Cancer Research: this compound is being explored as a repurposed drug in oncology. Research indicates its potential to inhibit glioblastoma growth both in vitro and in vivo, and to increase dendritic cell cross-presentation of antigenic peptides to CD8+ T-cells, suggesting a role in anti-tumor immunity researchgate.netnih.gov. It is also part of a Phase 1 study as an additive to radiotherapy in prostate cancer researchgate.net.

Cytokine Storm: this compound has demonstrated the ability to prevent death in animal models of cytokine storm and is being investigated for its potential in preventing cytokine storm syndrome and complications associated with COVID-19 wikipedia.org.

Scorpion Envenomation: Some studies have explored the use of this compound in managing severe scorpion stings nih.govresearcher.life.

Sex-Based Pharmacokinetic Differences: Recent pharmacokinetic research highlights notable sex-based differences in this compound's absorption and systemic exposure, with females showing higher Cmax and AUC frontiersin.org. This suggests that lower doses might be sufficient for therapeutic equivalence in female patients, impacting personalized medicine approaches frontiersin.org.

Table 2: Sex-Based Pharmacokinetic Differences of this compound

| Pharmacokinetic Parameter | Female Median (n=4) | Male Median (n=16) | P-value | Implication | Source |

| AUC0-24 | 48% higher | Baseline | < 0.05 | Greater systemic exposure in females | frontiersin.org |

| AUC0-∞ | 46% higher | Baseline | < 0.05 | Greater systemic exposure in females | frontiersin.org |

| Cmax | Trend towards higher | Baseline | 0.06 | Warrants further investigation for sex-based differences | frontiersin.org |

| T1/2 | No significant difference | No significant difference | > 0.05 | Similar drug clearance mechanisms across sexes | frontiersin.org |

| Tmax | No significant difference | No significant difference | > 0.05 | Similar drug clearance mechanisms across sexes | frontiersin.org |

Research Gaps:

Despite extensive research, several gaps remain in the understanding and application of this compound. There is a lack of clarity regarding whether this compound can reduce the risk of nightmares in individuals without pre-existing PTSD nih.gov. Research on this compound's safety during pregnancy is limited, though early findings suggest minimal risk; further studies are needed to confirm its safety profile in this population and to explore alternatives uwo.carowan.edu. Larger clinical trials for PTSD have yielded conflicting results, with some not demonstrating superiority over placebo, indicating a need to identify specific patient subtypes that respond to this compound va.govresearchgate.net. Further research is also required to bridge the gap between preclinical neuroscience findings and human laboratory models, particularly concerning methodological factors like acute versus chronic drug administration and brain penetration bohrium.com. Additionally, long-term efficacy and effectiveness of this compound in well-designed prospective trials for PTSD remain to be fully established nih.gov. The precise mechanism by which this compound alleviates PTSD symptoms is not entirely understood, though it is believed to involve the central nervous system's response to stress and fear through alpha-1 adrenergic receptor blockade in the brain patsnap.com. The role of cholinergic modulation as an indirect target for this compound action also warrants further investigation nih.gov.

Significance of this compound in Contemporary Pharmacology and Neurobiology

This compound holds significant importance in contemporary pharmacology and neurobiology due to its well-defined mechanism of action and its diverse applications as a research tool and a lead compound.

Pharmacological Significance:

This compound functions as a selective alpha-1 adrenergic receptor antagonist, acting as a non-selective inverse agonist at the α1A, α1B, and α1D adrenergic receptor subtypes nih.govwikipedia.orgfrontiersin.orgdrugbank.compatsnap.comguidetopharmacology.orgnih.gov. Its primary pharmacological effect involves blocking these receptors, which are found on smooth muscle cells in blood vessel walls, the prostate, urethra, iris dilator muscle, and the brain nih.govpatsnap.com. This blockade leads to smooth muscle relaxation, resulting in vasodilation and a decrease in systemic vascular resistance, thereby lowering blood pressure nih.govahajournals.orgpfizer.comdrugbank.compatsnap.com. The selectivity of this compound for alpha-1 receptors, with much lower affinity for alpha-2 adrenergic receptors, makes it a valuable compound for dissecting the specific roles of these receptor subtypes in various physiological processes wikipedia.org. Its ability to cross the blood-brain barrier is crucial for its central effects, distinguishing it from peripherally acting alpha-1 blockers nih.govwikipedia.orgfrontiersin.orgdroracle.ai.

Neurobiological Significance:

In neurobiology, this compound is significant for its impact on central noradrenergic systems, which are integral to stress responses and various neurological functions wikipedia.orgdroracle.ainih.govneurosciencenews.comoup.combohrium.compatsnap.comnih.govcpn.or.kr. By decreasing the effects of norepinephrine (B1679862) at brain alpha-1 adrenoreceptors, this compound can modulate hyperarousal, trauma-related nightmares, and sleep disturbances observed in conditions like PTSD droracle.ainih.govpsychiatryinvestigation.orgpatsnap.com. It inhibits the output neurons of noradrenergic pathways within the ascending reticular activating system, contributing to its sedative properties and its investigation for insomnia treatment wikipedia.org. The compound's effectiveness in reducing stress-induced relapse in animal models of alcohol use disorder highlights its importance in understanding the neurobiology of addiction and developing targeted interventions neurosciencenews.comoup.combohrium.com. Beyond its classical alpha-1 antagonism, research into this compound's "off-target" effects, such as its ability to inhibit the AKT signaling pathway in glioblastoma cells and enhance dendritic cell cross-presentation of antigenic peptides, reveals broader neurobiological and immunomodulatory potentials researchgate.netnih.gov. These findings underscore this compound's utility not only as a therapeutic agent but also as a research probe to unravel complex signaling pathways and receptor interactions in both physiological and pathological contexts.

Structure

3D Structure

Eigenschaften

IUPAC Name |

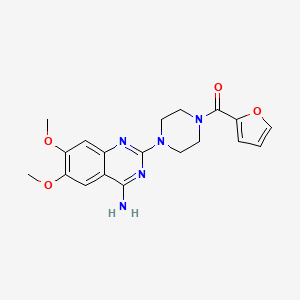

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZQIKPVFGBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049082 | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.93e-01 g/L | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19216-56-9 | |

| Record name | Prazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prazosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277-280, 279 °C | |

| Record name | Prazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacodynamics of Prazosin

Specific Organ System Pharmacodynamics

Cardiovascular System

Prazosin's pharmacodynamic effect on the cardiovascular system is characterized by a reduction in blood pressure. This hypotensive action results from the drug's ability to decrease total peripheral resistance by blocking alpha-1 adrenoceptors on vascular smooth muscle, thereby inhibiting the vasoconstricting effects of catecholamines like norepinephrine (B1679862). wikipedia.orgmedscape.comguidetopharmacology.orgmedicinenet.comferozsons-labs.com Blood pressure is lowered in both supine and standing positions, with a more pronounced effect typically observed on diastolic blood pressure. wikipedia.orgfishersci.ca Acute administration of this compound has been shown to decrease mean arterial pressure and total peripheral vascular resistance. fishersci.caprostates.com.au

Unlike many conventional alpha-blockers, the antihypertensive action of this compound is generally not accompanied by a reflex tachycardia, and studies have confirmed that its therapeutic effect involves a fall in blood pressure without a clinically significant change in cardiac output or heart rate. wikipedia.orgfishersci.caferozsons-labs.com While some studies report minor or no consistent changes in cardiac output and heart rate at rest, the significant reduction in arterial pressure is primarily attributed to the decrease in total peripheral resistance. medicinenet.comfishersci.caprostates.com.au

Table 1: Acute Hemodynamic Effects of this compound in Hypertensive Patients

| Hemodynamic Parameter | Before this compound (Mean ± SE) | After this compound (Mean ± SE) | Change | Source |

| Mean Arterial Pressure | 133 mmHg | 113 mmHg | ↓ 20 mmHg (approx. 15%) | prostates.com.au |

| Diastolic Blood Pressure | 118 ± 13.2 mmHg | 109 ± 11.3 mmHg | ↓ 9 mmHg (approx. 8%, P<0.005) | prostates.com.au |

| Total Peripheral Resistance | 1763 dynes s-1 cm-5 | 1396 dynes s-1 cm-5 | ↓ 367 dynes s-1 cm-5 (approx. 21%) | prostates.com.au |

| Cardiac Output | 6.16 L/min | 6.48 L/min | ↑ 0.32 L/min (minor change) | prostates.com.au |

| Heart Rate | 81 beats/min | 88 beats/min | ↑ 7 beats/min (minor change) | prostates.com.au |

Note: Percentage changes for mean arterial pressure and peripheral resistance were also reported as 10% and 9% reductions, respectively, in another study. fishersci.ca

Hemodynamic studies have indicated that this compound typically does not lead to a clinically significant change in renal blood flow or glomerular filtration rate (GFR). wikipedia.orgfishersci.caferozsons-labs.com Long-term this compound therapy in hypertensive men has been observed to effectively lower blood pressure without adversely affecting GFR or effective renal plasma flow. medscape.com While renal vascular resistance may show a temporary decrease during short-term therapy, this effect is not sustained during long-term treatment. medscape.com Furthermore, low, non-depressor doses of this compound have demonstrated a natriuretic effect in patients with congestive heart failure, primarily by interfering with tubular reabsorption, without altering GFR or effective renal plasma flow. nih.gov

Genitourinary System: Relaxation of Bladder Neck and Prostate

This compound improves urine flow rates by relaxing smooth muscle in the genitourinary system. This relaxation is achieved through the blockade of alpha-1 adrenoreceptors located in the bladder neck and prostate. medscape.commedicinenet.comferozsons-labs.commedscape.com This mechanism is particularly beneficial in conditions such as benign prostatic hyperplasia (BPH), where the relaxation of these smooth muscles helps to alleviate symptoms related to urinary outflow obstruction and improve the frequency of micturition. medscape.commedicinenet.comferozsons-labs.comprostates.com.au

Ocular System: Effects on Iris Dilator Muscle and Intraoperative Floppy Iris Syndrome (IFIS)

Alpha-1 adrenergic receptors are present on the iris dilator muscle. medicinenet.comnih.gov Consequently, this compound's action as an alpha-1 adrenergic receptor antagonist can affect this muscle. During cataract surgery, patients treated with alpha-1 adrenergic blocking agents, including this compound, may develop Intraoperative Floppy Iris Syndrome (IFIS). nih.govmedcentral.compfizer.comupol.czservice.gov.uk IFIS is a variant of small pupil syndrome characterized by a flaccid iris that billows in response to intraoperative irrigation currents, progressive intraoperative miosis despite preoperative dilation with mydriatics, and potential prolapse of the iris towards the phacoemulsification incisions. medcentral.compfizer.comupol.cz

Immune System: Catecholamine Binding and Cytokine Production

Alpha-1 adrenergic receptors are found on immune cells, where the binding of catecholamines can stimulate and enhance cytokine production. wikipedia.org this compound, as an alpha-1 adrenoceptor antagonist, can modulate immune cell function. Research indicates that alpha-1 adrenoceptor antagonists may help mitigate cytokine storm and reduce mortality in animal models. wikipedia.orgresearchgate.net this compound is currently being investigated in clinical trials for its potential role in preventing cytokine storm syndrome and complications in conditions such as COVID-19, where it is thought to decrease cytokine dysregulation. wikipedia.orgresearchgate.netnih.gov Catecholamines generally influence the immune response by inhibiting T-helper type 1 cell-mediated cytokine responses (e.g., IL-1, IL-2, IL-12, interferon-γ, TNF-α) and augmenting T-helper type 2 cell-mediated cytokine responses (e.g., IL-6, IL-10). nih.gov Furthermore, inhibition of monocyte alpha-1 adrenergic receptor activation can influence the expression of signaling components related to T cell activation and lead to decreased production of pro-inflammatory cytokines, such as IL-18. nih.gov

Pharmacokinetics of Prazosin

Absorption Characteristics

Prazosin is well-absorbed following oral administration, though its ultimate systemic availability is affected by hepatic first-pass metabolism nih.govresearchgate.net. The presence of food in the digestive tract does not appear to influence the extent of its absorption nih.govdrugbank.com.

The oral bioavailability of this compound shows considerable interindividual variation. Studies have reported that it ranges from 43.5% to 69.3%, with a mean value of approximately 56.9% nih.govdrugbank.comnih.govresearchgate.net. Other studies have noted a similar range, between 55% and 82% nih.gov. This incomplete bioavailability is attributed more to incomplete absorption rather than solely to first-pass metabolism in the liver nih.gov.

| Parameter | Value |

| Mean Oral Bioavailability | 56.9% nih.govresearchgate.net |

| Range of Oral Bioavailability | 43.5% to 69.3% nih.govresearchgate.netdrugbank.com |

| Alternative Reported Range | 55% to 82% nih.gov |

This table presents the key figures related to this compound's oral bioavailability, reflecting the percentage of the administered dose that reaches systemic circulation.

After oral administration, peak plasma concentrations of this compound are typically reached within 1 to 3 hours nih.govdrugbank.comyoutube.com. Some sources specify the peak time at approximately 2 hours in patients with heart failure and around 3 hours in other contexts drugbank.compfizermedical.comnih.gov.

| Condition | Time to Peak Plasma Concentration (Tmax) |

| Normal Healthy Volunteers | 1 to 3 hours nih.govdrugbank.com |

| General Oral Administration | ~3 hours drugbank.compfizermedical.com |

| Patients with Heart Failure | ~2 hours nih.gov |

This interactive table summarizes the time required for this compound to reach its maximum concentration in the blood plasma after oral intake.

Distribution Profile

Once absorbed, this compound is widely distributed throughout the body, a characteristic indicated by its volume of distribution and high degree of binding to plasma proteins.

This compound is extensively bound to plasma proteins, with reported binding percentages ranging from 92% to 97% nih.govdrugbank.comnih.govdrugbank.com. The primary binding proteins are albumin and alpha-1-acid glycoprotein (B1211001) nih.govdrugbank.comnih.govdrugbank.comnih.gov. Studies indicate that approximately 80-90% of this compound is bound to albumin drugbank.com. This high degree of binding is independent of the drug's plasma concentration within the therapeutic range nih.govdrugbank.com. In certain disease states, such as cirrhosis and chronic renal failure, the free fraction of this compound may be increased nih.gov.

| Parameter | Finding |

| Overall Protein Binding | 92% to 97% nih.govdrugbank.com |

| Primary Binding Proteins | Albumin and Alpha-1-acid glycoprotein nih.govnih.govnih.gov |

| Binding to Albumin | ~80-90% drugbank.com |

| Free Fraction (Normal Subjects) | 5.1% (± 0.7%) nih.gov |

| Free Fraction (Cirrhosis Patients) | 6.4% (± 1.7%) nih.gov |

| Free Fraction (Chronic Renal Failure Patients) | 7.7% (± 3.3%) nih.gov |

This table details the extent to which this compound binds to proteins in the blood plasma and how this can vary in different patient populations.

The apparent volume of distribution (Vd) for this compound is approximately 0.6 L/kg nih.govdrugbank.com. Following intravenous administration, the steady-state volume of distribution has been calculated to be 42.2 L (± 8.9 L) nih.gov. This relatively large volume of distribution suggests that the drug is not confined to the bloodstream and is distributed into the tissues.

| Parameter | Value |

| Apparent Volume of Distribution (Vd) | ~0.6 L/kg nih.govdrugbank.com |

| Steady-State Volume of Distribution (IV) | 42.2 L (± 8.9 L) nih.gov |

This table presents the volume of distribution for this compound, indicating its extensive distribution throughout the body's tissues.

Metabolism and Biotransformation Pathways

This compound is extensively metabolized, primarily by the liver nih.govdrugbank.compfizermedical.com. The main biotransformation pathways are demethylation and conjugation drugbank.compfizermedical.comnih.gov. In vitro studies have identified several metabolites, including those formed via oxidation of the piperazine (B1678402) ring (a stable carbinolamine, an iminium species, and an enamine) and oxidative cleavage of the furan (B31954) ring nih.gov.

Less than 6-10% of an administered dose is excreted as unchanged drug, mainly in the urine nih.govdrugbank.commedscape.com. The majority of the drug is eliminated as metabolites, primarily through bile and feces youtube.comdrugbank.compfizermedical.com. The two main O-demethylated metabolites are almost entirely excreted in the bile nih.govdrugbank.com. More recent investigations have also identified additional metabolic transformations, including the formation of an N-glucuronide and reactive intermediates from the metabolism of the furan ring nih.gov.

Hepatic Metabolism and First-Pass Effect

This compound undergoes extensive metabolism in the liver, which contributes to a pronounced first-pass effect and consequently, low oral bioavailability. nih.govresearchgate.net Following oral administration, a substantial portion of the drug is metabolized before it reaches systemic circulation. This presystemic elimination is a key factor influencing the variable bioavailability of this compound, which has been reported to range from 43.5% to 69.3%, with a mean of 56.9%. nih.govresearchgate.net The primary metabolic pathways identified are demethylation and conjugation. drugbank.comdrugs.com Animal studies have indicated that the metabolism of this compound hydrochloride is extensive, with the main routes being demethylation and subsequent conjugation. drugs.com Similar metabolic processes have been suggested to occur in humans. drugbank.comdrugs.com

The extensive hepatic metabolism means that conditions affecting liver function could potentially alter the pharmacokinetics of this compound. nih.govdrugbank.com The hepatic extraction ratio of this compound after intravenous administration is estimated to be approximately 0.27, assuming that the drug's metabolism occurs entirely in the liver. researchgate.net

Key Metabolites (e.g., O-demethylated metabolites)

The biotransformation of this compound results in the formation of several metabolites, with O-demethylated compounds being the most significant. nih.govdrugbank.com Preliminary studies in humans have indicated that the pathways for this compound's biotransformation are similar to those observed in animal models. nih.govdrugbank.com The two primary metabolites are O-demethylated forms of this compound, which are pharmacologically less active than the parent compound. nih.govnih.gov These major metabolites are almost completely excreted in the bile. nih.govdrugbank.comlitfl.com

In addition to O-demethylation, other metabolic transformations have been identified in in-vitro studies. nih.gov These include amide hydrolysis and O-glucuronidation. nih.gov More recent research has also characterized several new metabolites, such as a stable carbinolamine, an iminium species, and an enamine, all formed through the oxidation of the piperazine ring. nih.gov Furthermore, two ring-opened metabolites resulting from the oxidative cleavage of the furan ring have been identified. nih.gov In the presence of UDP-glucuronic acid, this compound can also form an N-glucuronide, a previously unreported conjugate. nih.gov

Elimination Characteristics

The elimination of this compound and its metabolites from the body occurs through multiple routes, with a relatively short elimination half-life.

Excretion Routes (Bile, Feces, Urine)

The primary route of excretion for this compound and its metabolites is via the bile and subsequently the feces. drugbank.comdrugs.com A very small percentage of the administered dose, approximately 6%, is excreted as unchanged this compound, mainly in the urine. nih.govdrugbank.comlitfl.com The two main O-demethylated metabolites are almost entirely excreted in the bile. nih.govdrugbank.comlitfl.com Animal studies corroborate these findings, showing that this compound is predominantly excreted through bile and feces. drugs.com

Elimination Half-Life

The elimination half-life of this compound is consistently reported to be in the range of 2 to 3 hours. drugbank.comwikipedia.org More specific studies have reported a mean elimination half-life of approximately 2.5 hours. nih.govresearchgate.netdrugbank.com Following intravenous and oral administration in healthy male volunteers, the mean terminal half-life was found to be 2.9 hours. researchgate.net

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-Life | 2 to 3 hours | drugbank.comwikipedia.org |

| Mean Elimination Half-Life | ~2.5 hours | nih.govresearchgate.netdrugbank.com |

| Mean Terminal Half-Life (IV and Oral) | 2.9 hours | researchgate.net |

Population Pharmacokinetics

The pharmacokinetic properties of this compound can be influenced by certain patient populations and physiological conditions.

Influence of Renal Function on Disposition

Impairment of renal function does not appear to have a significant effect on the elimination of this compound. drugbank.comnih.gov Studies in hypertensive patients with varying degrees of chronic renal failure have shown that the degree of renal impairment did not influence the peak drug concentration, the time to reach peak concentration, or the serum half-life of this compound. nih.gov The elimination kinetics were found to be virtually identical regardless of the degree of renal function. nih.gov This suggests that there is no accumulation of the drug when administered repeatedly to patients with impaired renal function. nih.gov However, it has been noted that in cases of chronic renal failure, the plasma free fraction of this compound may be increased and the plasma elimination half-life may be longer, suggesting that dosage should be carefully managed in these patients. nih.govdrugbank.com

Impact of Congestive Heart Failure on Clearance and Half-Life

The pharmacokinetic profile of this compound is significantly altered in patients with congestive heart failure (CHF). nih.gov In this patient population, the disposition of the drug is modified, leading to a longer plasma elimination half-life and an increased plasma free fraction of the compound. nih.govdrugbank.com

A study involving nine patients with NYHA Class 3 or 4 congestive heart failure and five healthy controls demonstrated the extent of these alterations. Following a single 5 mg oral dose, the plasma concentrations of this compound were markedly higher in the patient group. Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the plasma half-life, were approximately doubled in patients with CHF compared to the healthy control group. nih.gov The clearance of this compound is also noted to be decreased in individuals with this condition. drugbank.com

Several factors may contribute to these observed changes in this compound disposition in CHF patients. These include a potential reduction in hepatic blood flow, altered gastrointestinal absorption of the drug, or diminished intrinsic metabolic activity within the liver. nih.gov The prolongation of the elimination half-life and increased peak plasma concentrations suggest that the drug's processing and removal from the body are less efficient in these patients. nih.gov

| Pharmacokinetic Parameter | Congestive Heart Failure Patients (NYHA Class 3 or 4) | Healthy Controls |

|---|---|---|

| Plasma Concentration (AUC) | Approximately 2x higher | Baseline |

| Plasma Half-Life | Approximately 2x longer | Baseline |

| Plasma Free Fraction | Increased | Normal |

| Clearance | Decreased | Normal |

Considerations in Hepatic Impairment

This compound's pharmacokinetics are expected to be altered in patients with liver disease due to its extensive hepatic metabolism. nih.gov The liver is the primary site for the biotransformation of this compound, which is subsequently excreted mainly through the bile and feces, primarily as metabolites. drugs.compfizermedical.com

While extensive data concerning the specific pharmacokinetic disposition of this compound in patients with liver disease are limited, the metabolic pathway indicates a high potential for altered drug handling in cases of hepatic dysfunction. drugs.com Since the drug and its metabolites could accumulate in patients with significantly impaired hepatic function, caution is advised. drugs.com This is particularly relevant as some of this compound's metabolites are pharmacologically active, possessing 10% to 25% of the hypotensive activity of the parent compound. drugs.com Therefore, in patients with hepatic impairment, initiating therapy with lower doses may be a reasonable approach, with subsequent titration based on clinical response. pediatriconcall.com Although this compound has been associated with a low rate of transient elevations in serum aminotransferase, these were not higher than placebo in controlled trials, and no definitive instances of clinically apparent acute liver injury have been published. nih.gov

Age-Related Pharmacokinetic and Pharmacodynamic Alterations

The effect of age on the pharmacokinetics of this compound has been the subject of multiple studies, with some variability in findings. One study comparing ten elderly subjects (ages 61-81) with ten young subjects (ages 23-28) found that the oral pharmacokinetics of this compound were not significantly different between the two groups. nih.govsemanticscholar.org In this research, the area under the curve (AUC) and the maximum plasma concentration (Cmax) were not different, and protein binding was nearly identical (93.4% in the elderly vs. 93.5% in the young). nih.govsemanticscholar.org However, the serum half-life was longer in the elderly group (210 minutes) compared to the young group (139 minutes). nih.govsemanticscholar.org

Another study comparing ten young (ages 19-30) and five older (ages 54-62) healthy subjects reported that the pharmacokinetic parameters of this compound were "virtually the same" in both cohorts. nih.gov In contrast, a separate investigation concluded that the kinetics of this compound may be altered in older individuals, noting that oral administration resulted in higher plasma concentrations. researchgate.net This study attributed a significant increase in this compound's half-life in the elderly to an increased volume of distribution rather than a decrease in clearance. researchgate.net

Despite the somewhat inconsistent findings regarding pharmacokinetics, there is a clearer trend in pharmacodynamics. A consistent observation is that the hemodynamic effects of this compound are greater in the elderly, even at equivalent plasma concentrations. nih.govsemanticscholar.org The reduction in systolic and mean blood pressure was found to be significantly greater in the elderly group at multiple time points after drug administration. nih.govsemanticscholar.org Interestingly, despite the more pronounced drop in mean blood pressure, the compensatory increase in heart rate was similar in both young and elderly groups, which may suggest an age-related difference in the baroreceptor reflex. nih.govsemanticscholar.org

| Parameter | Elderly Subjects (61-81 years) | Young Subjects (23-28 years) |

|---|---|---|

| Serum Half-life (t1/2) | 210 min | 139 min |

| Time to Cmax | 84 min | 114 min |

| AUC(zero)-infinity | No significant difference | No significant difference |

| Cmax | Identical | Identical |

| Protein Binding | 93.4% | 93.5% |

Therapeutic Applications and Efficacy Research

Post-Traumatic Stress Disorder (PTSD) and Related Symptoms

Prazosin has been investigated for its role in alleviating specific symptoms associated with PTSD.

Table 2: Efficacy of this compound in PTSD Symptoms (Standardized Mean Differences from Meta-Analyses)

| Outcome | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Source |

| Nightmares | 1.01 | 0.72–1.30 | < 0.001 | psychiatryinvestigation.orgpsychiatrist.com |

| Nightmares | -0.75 | -1.24, -0.27 | - | cambridge.orgresearchgate.netnih.gov |

| Nightmares | 1.022 | 0.41, 1.62 | 0.001 | tandfonline.com |

| Sleep Quality | 0.87 | 0.55–1.19 | - | psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com |

| Sleep Quality | -0.57 | -1.02, -0.13 | - | cambridge.orgresearchgate.netnih.gov |

| Sleep Quality | 0.93 / 1.14 | -0.02, 1.88 / 0.24, 2.03 | 0.054 / 0.01 | tandfonline.com |

| Overall PTSD Symptoms | 0.77 | 0.48–1.06 | - | psychiatryinvestigation.org |

| Overall PTSD Symptoms | -0.31 | -0.62, -0.01 | - | cambridge.orgresearchgate.netnih.gov |

| Overall Clinical Improvement | 0.94 | 0.6–1.29 | - | psychiatryinvestigation.org |

| Hyperarousal Symptoms | 1.04 | 0.23–1.84 | 0.01 | psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com |

| Dream Content | 1.33 | 0.69–1.97 | - | psychiatryinvestigation.orgpsychiatrist.com |

| Total Sleep Time (minutes) | 60.98 | 18.69–103.26 | - | psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com |

| Illness Severity | 1.20 | 0.79, 1.61 | 0.001 | tandfonline.com |

Research on this compound's Mechanism in PTSD Pathophysiology

This compound functions as a centrally and peripherally acting alpha-1 adrenergic receptor antagonist. Its purported mechanism of action in PTSD involves counteracting the excessive noradrenergic stimulation and adrenergic dysregulation observed in the disorder.

In PTSD, high noradrenergic activity is associated with hyperexcitation, trauma nightmares, and sleep disturbances, likely due to the stimulation of alpha-1 adrenergic receptors in the prefrontal cortex. This compound crosses the blood-brain barrier and blocks these alpha-1 adrenergic receptors in the central nervous system (CNS), thereby reducing the effects of norepinephrine (B1679862) (noradrenaline) on brain alpha-1 adrenoreceptors. This action is thought to dampen the increased startle and fear responses, as well as improve sleep quality.

Specifically, this compound reduces CNS sympathetic outflow throughout the brain, which regulates phenomena implicated in PTSD pathogenesis, including sleep and nightmares. It also prevents the norepinephrine-induced release of corticotropin-releasing factor, which contributes to the stress response. By inhibiting the output neurons of the noradrenergic pathways within the ascending reticular activating system, this compound can induce sedation and improve sleep.

Studies in Specific PTSD Populations (e.g., Combat Veterans, Bulimia Nervosa with PTSD)

Beyond veteran populations, this compound has shown a reduction in nightmares in patients with both combat- and noncombat-related trauma. A pilot, randomized, double-blind, placebo-controlled crossover trial was conducted in eight adult women diagnosed with active bulimia nervosa symptoms and comorbid PTSD. This study found that this compound significantly reduced the intensity and marginally reduced the frequency of PTSD-related nightmares in this specific population. However, it did not significantly affect subjective sleep efficiency, sleep quality, cortisol levels, or diurnal cortisol secretory patterns in these patients.

Long-Term Efficacy and Discontinuation Effects in PTSD

Research on the long-term efficacy of this compound in PTSD is currently limited. Most clinical trials and meta-analyses have reviewed this compound's effects over periods ranging from 8 weeks to several months, rather than years. There is a recognized lack of large, long-term randomized controlled trials specifically designed to evaluate the sustained effectiveness of this compound for sleep disturbances in PTSD. The longest clinical trial for this compound treatment of nightmares reported in some literature is 20 weeks, which may not be a sufficient duration to assess long-lasting effects.

Observations regarding the discontinuation of this compound have been mixed. Some clinical trials have reported a return of PTSD symptoms, particularly nightmares, upon discontinuation of the medication. For instance, after a washout period in one study, five patients experienced a return to distressing nightmares following this compound discontinuation. Conversely, a case series involving three patients successfully treated with this compound for PTSD-related nightmares reported that their nightmares did not return upon discontinuation of the medication, suggesting that some patients may achieve sustained remission. Continued research is recommended to further understand the effects of this compound discontinuation and the potential for long-term remission of PTSD symptoms.

Benign Prostatic Hyperplasia (BPH)

This compound is an older alpha-1 adrenergic blocker that has been used in the management of Benign Prostatic Hyperplasia (BPH).

Research on Efficacy in Urinary Symptoms

Research indicates that alpha-1 adrenergic blocking drugs, including this compound, are effective at relieving obstructive urinary symptoms associated with BPH. In an open randomized study comparing this compound, terazosin (B121538), and tamsulosin (B1681236) in 121 patients with symptomatic BPH, this compound resulted in a 38% change in total symptom score from baseline at 4 weeks. The study also observed a significant increase in maximal urinary flow rate (2.8 mL/s) with this compound at 4 weeks.

Another study involving 97 BPH patients treated with this compound over 4 weeks showed marked improvement in urine output. There was a reduction in nocturia and the frequency of urination, along with a significant reduction in urinary urgency and hesitancy. Specifically, approximately 71% of patients showed improvement in the sensation of residual urine, 66% in terminal dribbling, and 65% experienced relief from prolonged micturition, with nocturia and daytime frequency improving in over 60% of cases.

Despite these findings, this compound has had limited study in BPH management compared to other alpha adrenergic blockers. It was previously a commonly used alpha blocker, but due to its requirement for multiple daily dosing and limited efficacy data, international guidelines no longer recommend this compound for lower urinary tract symptoms. Furthermore, long-term use (beyond two years) may lead to decreased effectiveness, potentially due to tachyphylaxis or progressive prostatic enlargement not influenced by this compound's effects on muscle tone.

Table 3: this compound's Efficacy in Urinary Symptoms for Benign Prostatic Hyperplasia

| Outcome Measure | Improvement / Change | Citation |

| Total Symptom Score (4 weeks) | 38% change from baseline | |

| Maximal Urinary Flow Rate (4 weeks) | Significant increase (2.8 mL/s) | |

| Nocturia | Reduction (over 60% of cases) | |

| Urinary Frequency | Reduction (over 60% of cases) | |

| Urinary Urgency | Significant reduction | |

| Urinary Hesitancy | Significant reduction | |

| Sense of Residual Urine | Improvement in 71% of patients | |

| Terminal Dribbling | Improvement in 66% of patients | |

| Prolonged Micturition | Relief in 65% of patients |

Raynaud's Phenomenon

Raynaud's Phenomenon is a condition characterized by vasospasm of the arteries, typically in the fingers and toes, in response to cold temperatures or stress. This compound's role as a vasodilator has led to its investigation as a treatment for this condition.

Clinical Investigations and Outcomes

Clinical investigations have explored the efficacy of this compound in treating Raynaud's Phenomenon, particularly in cases secondary to underlying conditions such as scleroderma. Two randomized controlled trials indicated that this compound was more effective than placebo in managing Raynaud's secondary to scleroderma, although the observed positive response was modest. uspharmacist.comscispace.comnih.govnih.govcochrane.org

One study, a double-blind single crossover trial, assessed this compound's efficacy in 14 patients with Raynaud's Phenomenon. Nine of these patients reported fewer episodes during this compound treatment compared to placebo. Among patients with systemic lupus erythematosus, mixed connective tissue disease, or idiopathic Raynaud's, eight out of nine reported improvement with this compound. In contrast, only one out of five patients with progressive systemic sclerosis (PSS) reported benefit. Objective measurements in this study further supported these findings, showing a significant decrease in digital artery resistance with this compound specifically in the group without PSS. These data suggest that this compound may offer greater benefit in Raynaud's Phenomenon not associated with PSS. nih.gov Another trial indicated a reduction in the frequency of Raynaud's attacks with this compound treatment. scispace.com A dose-response study involving 24 patients with Raynaud's Phenomenon compared the clinical effectiveness of 3 mg, 6 mg, and 12 mg daily doses of this compound. The study found no significant differences in clinical effectiveness among these dosages, but concluded that a 3 mg daily dose provided the most favorable balance between clinical effectiveness and patient tolerability. nih.gov

Emerging and Investigational Therapeutic Areas

Beyond its established applications, this compound is being investigated for its potential in several emerging therapeutic areas, leveraging its pharmacological profile as an alpha-1 adrenergic receptor antagonist.

Alcohol Use Disorder (AUD) Research

The involvement of noradrenergic circuits in alcohol reinforcement and relapse has prompted research into this compound as a potential pharmacotherapy for Alcohol Use Disorder (AUD). psychiatryonline.orgresearchgate.net

Preclinical studies have consistently demonstrated this compound's ability to reduce alcohol drinking and self-administration across various experimental conditions. In animal models, this compound has been shown to decrease withdrawal-induced alcohol intake, reduce alcohol consumption in selectively bred alcohol-preferring ("P") rats, and attenuate stress-induced alcohol seeking. psychiatryonline.orgnih.gov It has also been observed to block yohimbine-induced reinstatement of alcohol seeking, a model for stress-induced relapse. psychiatryonline.orgoup.com

A significant finding in "P" rats is this compound's capacity to prevent the "alcohol deprivation effect" (ADE), a phenomenon where alcohol intake increases following periods of abstinence, serving as a model for alcohol relapse in humans. nih.gov Furthermore, research indicates that this compound specifically decreases the motivation to initiate and engage in alcohol consumption, rather than inducing generalized motor impairment or malaise, as its effects were observed on alcohol-seeking but not sucrose-seeking behavior. nih.gov The combination of naltrexone (B1662487) and this compound in preclinical studies involving "P" rats demonstrated a substantial reduction in both alcohol seeking and consumption, exceeding the effects of either drug alone or placebo. oup.com

Clinical trials have explored this compound's potential in reducing alcohol consumption in individuals with AUD. While some studies have shown mixed results, this compound has demonstrated modest efficacy in randomized controlled trials for AUD. oup.compsychiatrist.com

A 12-week double-blind, placebo-controlled study involving 92 participants with AUD (excluding those with PTSD) found that this compound was associated with a greater reduction over time in both the rate of drinking and the probability of heavy drinking days compared to placebo. psychiatryonline.orgresearchgate.netjwatch.org In a proof-of-concept randomized controlled trial, a combination regimen of naltrexone augmented with this compound resulted in percentage reductions from baseline exceeding 50% for the Penn Alcohol Craving Scale (PACS), percentage drinking days (PDD), and percentage heavy drinking days (PHDD). These reductions were at least twice as large as those observed with naltrexone alone. oup.com

Another study involving 36 patients over six weeks reported that this compound significantly decreased the number of alcoholic drinks consumed per week, with a more pronounced effect observed in patients with higher baseline diastolic blood pressure. pharmacytimes.comresearchgate.net A larger randomized controlled trial (n=100) indicated that this compound, when titrated to 16 mg/day, reduced drinking days, heavy drinking days, and average drinks per day. Notably, these benefits were predominantly observed in patients who presented with high alcohol withdrawal symptoms (AWS) at baseline. In this subgroup, this compound also led to improved reductions in anxiety, depression, and craving. psychiatrist.comaddictionpolicy.org

Table 1: Summary of this compound's Efficacy in Clinical Trials for Alcohol Use Disorder

| Study Characteristics | Outcome Measure | This compound Effect | Comparator | Source |

| 12-week, n=92 (AUD, no PTSD) | Rate of drinking, probability of heavy drinking days | Greater decrease over time | Placebo | psychiatryonline.orgresearchgate.netjwatch.org |

| 6-week, n=36 (AUD) | Drinks per week | Significant decrease, especially with higher DBP | Placebo | pharmacytimes.comresearchgate.net |

| n=100 (AUD, high AWS at baseline) | Drinking days, heavy drinking days, average drinks per day | Reduced | Placebo | psychiatrist.comaddictionpolicy.org |

| Naltrexone + this compound (AUD) | PACS, PDD, PHDD | >50% reduction, at least twice naltrexone-placebo | Naltrexone + Placebo | oup.com |

Insomnia Treatment

This compound is utilized off-label for the treatment of insomnia, primarily due to its sedative properties. wikipedia.org It is recognized as the sole selective alpha-1 adrenergic receptor antagonist that has been significantly employed for this purpose. wikipedia.org The mechanism underlying its sedative effect involves the inhibition of output neurons within the noradrenergic pathways of the ascending reticular activating system, which is responsible for promoting arousal. wikipedia.org

Table 2: this compound's Impact on Sleep Disturbances in PTSD Patients

| Outcome Measure | This compound Effect (vs. Placebo) | Source |

| Trauma-related nightmares | Significantly reduced | consensus.apppsychiatryinvestigation.orgnih.govpsychiatryinvestigation.org |

| Insomnia | Significantly reduced | consensus.apppsychiatryinvestigation.orgnih.govpsychiatryinvestigation.org |

| Overall sleep quality | Improved (mixed findings) | consensus.apppsychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net |

| Overall PTSD symptoms | Statistically significant improvement (mixed findings) | psychiatryinvestigation.orgnih.govpsychiatryinvestigation.orgresearchgate.net |

Adverse Effects and Safety Profile Research

Analysis of Common Adverse Effects

Common adverse effects associated with prazosin therapy have been extensively documented in clinical trials and post-marketing surveillance. These effects often diminish with continued therapy or can be managed by dosage adjustments. In clinical trials involving over 900 patients, the most frequently reported reactions included dizziness (10.3%), headache (7.8%), drowsiness (7.6%), lack of energy (6.9%), weakness (6.5%), palpitations (5.3%), and nausea (4.9%). pfizer.compfizermedicalinformation.com

Less frequent adverse reactions, occurring in 1–4% of patients, encompass gastrointestinal issues such as vomiting, diarrhea, and constipation. pfizer.compfizermedicalinformation.com Cardiovascular effects like edema, dyspnea, and orthostatic hypotension are also reported within this frequency range. pfizermedicalinformation.com Central nervous system effects can include vertigo, depression, and nervousness. pfizermedicalinformation.com Other less common adverse effects involve dermatologic reactions like rash, genitourinary symptoms such as urinary frequency, and EENT (Ear, Eye, Nose, Throat) manifestations like blurred vision, reddened sclera, epistaxis, dry mouth, and nasal congestion. pfizermedicalinformation.com

A study focusing on patients with uncontrolled diastolic hypertension noted that some common side effects, such as orthostatic hypotension and syncope, were resolved after continuing the drug. Palpitations, headaches, and vertigo were also reported, with some patients discontinuing the drug due to fatigue or nasal congestion and impaired taste sensation. iha.org.ir

Table 1: Common Adverse Effects of this compound and Their Reported Frequencies

| Adverse Effect | Reported Frequency (%) | Category |

| Dizziness | 10.3 | Nervous System |

| Headache | 7.8 | Nervous System |

| Drowsiness | 7.6 | Nervous System |

| Lack of Energy | 6.9 | Body As A Whole |

| Weakness | 6.5 | Body As A Whole |

| Palpitations | 5.3 | Cardiovascular |

| Nausea | 4.9 | Gastrointestinal |

| Vomiting | 1-4 | Gastrointestinal |

| Diarrhea | 1-4 | Gastrointestinal |

| Constipation | 1-4 | Gastrointestinal |

| Edema | 1-4 | Cardiovascular |

| Dyspnea | 1-4 | Cardiovascular |

| Orthostatic Hypotension | 1-4 | Cardiovascular |

| Syncope | 1-4 | Cardiovascular |

| Vertigo | 1-4 | Central Nervous System |

| Depression | 1-4 | Central Nervous System |

| Nervousness | 1-4 | Central Nervous System |

| Rash | 1-4 | Dermatologic |

| Urinary Frequency | 1-4 | Genitourinary |

| Blurred Vision | 1-4 | EENT |

| Reddened Sclera | 1-4 | EENT |

| Epistaxis | 1-4 | EENT |

| Dry Mouth | 1-4 | EENT |

| Nasal Congestion | 1-4 | EENT |

Note: Frequencies are based on clinical trials and post-marketing experience. pfizer.compfizermedicalinformation.com

Research on Serious Adverse Effects

This compound can lead to more serious adverse effects, primarily related to its alpha-1 adrenergic blocking mechanism, which affects blood pressure regulation.

The "first-dose phenomenon" is a well-recognized serious adverse effect of this compound, characterized by acute hypotension and syncope (sudden loss of consciousness) shortly after the initial dose. medcentral.comwikipedia.orgresearchgate.net This phenomenon is believed to be due to an excessive postural hypotensive effect. pfizermedicalinformation.com Syncopal episodes typically occur within 30 to 90 minutes of the initial dose and can occasionally be preceded by severe tachycardia, with heart rates ranging from 120-160 beats per minute. medcentral.compfizermedicalinformation.compfizer.com

The incidence of syncopal episodes is approximately 1% in patients who receive an initial dose of 2 mg or greater. medcentral.compfizermedicalinformation.com Clinical studies suggest that this risk can be minimized by initiating therapy with a low dose (e.g., 1 mg) and gradually increasing it. pfizermedicalinformation.compfizer.com In a study of 50 patients, 6 experienced orthostatic hypotension and 2 suffered syncopal attacks after the first dose, which resolved with continued treatment. iha.org.ir In a double-blind randomized clinical trial, one participant in the this compound group experienced symptomatic orthostatic hypotension, and dosing was adjusted to prevent further issues. psychiatryonline.org Patients are advised to avoid situations where injury could result if syncope occurs during initial therapy. pfizermedicalinformation.compfizer.com

Orthostatic hypotension, a significant drop in blood pressure upon standing, is a common and potentially serious adverse effect of this compound. wikipedia.orgnih.gov This effect is primarily observed following the administration of the first dose but can also occur with rapid dosage increases or the addition of other hypotensive drugs. iha.org.irmedcentral.com Studies have shown that orthostatic hypotension is the most common side effect of this compound, often resolving with continued treatment. iha.org.ir

In a study involving patients with chronic renal failure and renal transplant recipients, the addition of this compound led to significant falls in both lying and standing blood pressures, with standing pressures being significantly lower. One patient experienced severe symptomatic postural hypotension associated with a transient and reversible deterioration in renal function. bmj.com In a trial for alcohol use disorder, rates of asymptomatic orthostatic hypotension did not differ between this compound and placebo groups, but symptomatic orthostatic hypotension was noted in one this compound participant. psychiatryonline.org

Intraoperative Floppy Iris Syndrome (IFIS) is a complication observed during cataract surgery, characterized by a flaccid iris that billows in response to intraocular fluid currents, a tendency for the iris stroma to prolapse toward incisions, and progressive intraoperative miosis despite preoperative dilation. service.gov.uknih.gov this compound, as an alpha-1 adrenoceptor antagonist, has been associated with IFIS due to its effect on the iris dilator muscle. nih.gov

Priapism, a prolonged and often painful erection unrelated to sexual stimulation, is a rare but serious adverse effect reported with alpha-1 blockers, including this compound. pfizer.compfizermedicalinformation.comiha.org.irmedcentral.comwikipedia.orgnih.gov While large-scale data on the incidence of this compound-associated priapism are limited, several small case studies have documented its occurrence. oup.com Early reports of priapism associated with this compound appeared in medical literature, noting that sexual difficulties are generally rare with the drug, but "congestion of the penis" had been attributed to it in one case. bmj.come-mjm.org

One case report described a patient who developed priapism six weeks after commencing this compound for hypertension, which resolved upon discontinuation of the drug. e-mjm.org Another report detailed recurrent priapism in a military veteran receiving this compound for PTSD, with episodes resolving after discontinuing the medication. oup.com The correlation between priapism risk and this compound dosage remains unclear due to the limited number of documented cases. oup.com Immediate medical attention is crucial for priapism to prevent penile tissue damage and permanent loss of potency. pfizer.commayoclinic.org

Studies on Specific Patient Populations and Adverse Event Risk

Research has also explored the adverse event risk of this compound in specific patient populations:

Pediatric Population: Studies on the use of this compound in pediatric patients, particularly for post-traumatic stress disorder (PTSD) with nightmares and/or sleep disorder, have reported generally minor adverse effects. One study of 18 pediatric patients found only one patient experienced hypotension, which led to a dose decrease but not discontinuation due to clinical improvement. frontiersin.org Other studies in children treated with this compound or similar drugs like doxazosin (B1670899) also noted minor adverse effects, with negligible changes in systolic and diastolic blood pressure. frontiersin.org Safety and efficacy have not been established in the broader pediatric population. mayoclinic.org

Geriatric Population: While this compound is used in older adults, specific data on the relationship of age to its effects in geriatric patients are limited. mayoclinic.orghres.ca Older patients may be more susceptible to orthostatic hypotension and syncope, which are known side effects of this compound. iha.org.ir A study on resistant diastolic hypertension noted that older patients had a better response to other antihypertensive drugs, but this compound was effective in decreasing DBP, especially in men. iha.org.ir Careful monitoring of blood pressure, particularly during initial titration, is recommended for all patients, including the elderly. medcentral.com

Patients with Renal Impairment: In patients with chronic renal failure and renal transplant recipients, this compound has been successfully used in combination with other antihypertensive drugs. bmj.com While one patient experienced severe symptomatic postural hypotension associated with a transient and reversible deterioration in renal function, there was no evidence that this compound use resulted in progressive deterioration of residual renal function. bmj.com Neither mean blood urea (B33335) nor plasma creatinine (B1669602) concentrations changed significantly during this compound administration in these patients. bmj.com

Patients with Hepatic Impairment: Information regarding the specific adverse event risk of this compound in patients with hepatic impairment is less detailed in the provided search results. However, this compound is heavily metabolized in the liver, suggesting that hepatic impairment could potentially alter its pharmacokinetics and thus its adverse effect profile. drugbank.com

Elderly Patients

In older patient populations, this compound has generally demonstrated good tolerability, even at relatively higher dosages, with a low rate of treatment discontinuation due to adverse events nih.gov. Common adverse effects observed in this group include dizziness, orthostasis (a form of low blood pressure that happens when standing up), and headache nih.gov.

A notable physiological consideration in geriatric patients is the age-associated increase in noradrenergic outflow, which may influence the pharmacodynamics of this compound nih.gov. This physiological change could potentially necessitate higher doses of this compound to adequately antagonize α1-adrenoceptors nih.gov. However, the use of higher doses in older patients carries an increased risk of hypotension nih.gov. Rare psychiatric adverse effects, such as insomnia and hallucinations, have also been documented in elderly patients consensus.appaasm.orgaasm.org. These effects can be particularly challenging to differentiate from other medication-related side effects in older adults, who frequently take multiple medications consensus.appaasm.orgaasm.org. For instance, a case report described low-dose this compound being associated with new-onset nightmares and sleep disturbances in an elderly patient with no prior history of mental illness aasm.orgaasm.org. Despite these considerations, this compound has been reported as well-tolerated in an elderly patient with dementia and comorbid heart disease when used to manage agitation and aggression researchgate.net. Careful monitoring of blood pressure is advised during the initiation and dose adjustment phases in elderly patients, especially those with benign prostatic hyperplasia pfizer.com.

Table 1: Common Adverse Effects of this compound in Youth with PTSD (illustrative data from one study)

| Side Effect | Approximate Frequency | Notes |

| Dizziness | 18% | Most frequently reported consensus.app |

| Anxiety | 9% | consensus.app |

| Headaches | 6% | consensus.app |

| Nausea | Reported | consensus.app |

| Insomnia | Rare | Especially in elderly consensus.app |

| Hallucinations | Rare | Especially in elderly consensus.app |

Patients with Cardiovascular Disease

This compound functions as an α1-blocker, inducing vasodilation and thereby lowering blood pressure wikipedia.orgmayoclinic.org. While it has been utilized for hypertension, current evidence-based guidelines generally recommend other classes of antihypertensive agents as first-line treatments due to established benefits in reducing cardiovascular events and mortality medcentral.comhas-sante.frhas-sante.fr.

A comparative study involving patients with congestive heart failure (NYHA functional class II and III) assessed the safety of enalapril (B1671234) versus this compound. The findings indicated a statistically significant higher incidence of symptomatic hypotension in patients receiving this compound (12.9%) compared to those on enalapril (5.2%) researchgate.net. This included a higher rate of severe hypotension (2.6% with this compound vs. 0.5% with enalapril), though all patients in the study recovered researchgate.net.

Table 2: Incidence of Symptomatic Hypotension in Congestive Heart Failure Patients (Enalapril vs. This compound)

| Treatment Group | Moderate Hypotension (%) | Severe Hypotension (%) | Total Symptomatic Hypotension (%) |

| Enalapril | 4.7 | 0.5 | 5.2 |

| This compound | 10.3 | 2.6 | 12.9 |

| P-value | - | - | ≤ 0.000012 researchgate.net |

Common cardiovascular adverse effects associated with this compound include palpitations (reported in approximately 5% of patients), edema, orthostatic hypotension, dyspnea, syncope, tachycardia, and angina medcentral.com. Syncope, which is typically self-limiting, often occurs within 30-90 minutes following the initial dose and may be linked to rapid dosage increases medcentral.com.

Long-term studies on this compound in chronic congestive heart failure have yielded mixed results. Some research indicates a persistent, albeit variable, benefit in a proportion of initial responders (50-80%), but also reported serious side effects in up to 40% of patients and the development of tolerance in many cases oup.com. Mortality rates in these studies ranged from 25-38% within 3-6 months and reached 50% by one year, highlighting the need for caution in patients with congestive heart failure due to coronary artery disease oup.com. Conversely, a study on long-term this compound use in refractory heart failure reported no serious side effects and observed hemodynamic improvements, including a decrease in heart volume oup.com. This compound generally maintains heart rate and cardiac output in the supine position, and cardiovascular responses to exercise are preserved during therapy medcentral.com. Its peripheral vasodilatory effect is primarily concentrated in the arterioles pfizer.com. Unlike conventional alpha-blockers, this compound's antihypertensive action is typically not accompanied by reflex tachycardia, and tolerance to its hypotensive effect has not been observed during long-term therapy for hypertension pfizer.commedcentral.com.

Risk-Benefit Assessment in this compound Research

A thorough risk-benefit assessment is essential for this compound, particularly given its evolving therapeutic applications. While this compound effectively reduces blood pressure, its efficacy in terms of morbidity and mortality outcomes for hypertension has not been established through dedicated studies has-sante.frhas-sante.fr. Consequently, alpha-blockers, including this compound, are generally considered a last-resort treatment for hypertension, reserved for patients who are not adequately controlled by or experience adverse effects from first-line antihypertensive agents, or as an add-on therapy in triple therapy regimens has-sante.frhas-sante.fr.

Despite these limitations in hypertension, this compound is generally well-tolerated, with dizziness, anxiety, and headaches being common but manageable side effects consensus.app. In the context of PTSD, this compound is increasingly used off-label to treat associated nightmares, with growing evidence supporting its benefit in reducing the frequency and duration of these disturbances drugbank.comaasm.orgaasm.orgnih.gov. Clinical trials in PTSD patients have shown that this compound is generally well-tolerated, with discontinuation rates comparable to placebo consensus.app. The PREDICT study is an ongoing clinical trial aiming to identify biomarkers that can predict which PTSD patients are most likely to benefit from this compound, based on the hypothesis that the drug compensates for increased noradrenergic signaling uw.edu. This personalized medicine approach could refine the risk-benefit profile by targeting patients most likely to respond positively uw.edu.

Drug Interactions and Concomitant Therapy Research

Pharmacodynamic Interactions Leading to Increased Hypotensive Effects

Pharmacodynamic interactions involve the additive or synergistic effects of drugs at their respective sites of action. In the case of prazosin, co-administration with other agents that lower blood pressure can lead to an augmented hypotensive response.

The addition of a diuretic or another antihypertensive agent to this compound therapy has been shown to produce an additive hypotensive effect. pfizer.comdrugs.compediatriconcall.com This is often utilized to therapeutic advantage, but requires careful dosage adjustments. medcentral.com When this compound is administered with diuretics or other hypotensive drugs, particularly beta-adrenergic blocking agents like propranolol (B1214883), its hypotensive effect may be enhanced. medcentral.com

Clinical studies have demonstrated that combining this compound with beta-blockers can lead to a significant reduction in blood pressure. nih.govnih.gov Specifically, the co-administration of propranolol or primidolol (B1678104) with this compound has been shown to increase the severity and duration of the postural hypotensive response. drugs.com The first-dose effect of this compound, characterized by a potential rapid drop in blood pressure, can be more pronounced when used in combination with beta-blockers like alprenolol. nih.govdrugs.com

Similarly, the concurrent use of this compound with calcium channel blockers may result in additive hypotensive effects due to their combined vasodilatory actions. drugs.com Research involving the combination of this compound and verapamil (B1683045) in patients with essential hypertension showed significant further reductions in blood pressure compared to monotherapy with either agent. nih.gov

The risk or severity of hypotension can be increased when this compound is combined with various other antihypertensive agents, including ACE inhibitors such as captopril (B1668294) and cilazapril, and other beta-blockers like acebutolol, atenolol, betaxolol, bisoprolol, and carvedilol. drugbank.com

| Interacting Antihypertensive Class | Specific Agents | Observed/Potential Effect with this compound |

|---|---|---|

| ACE Inhibitors | Captopril, Cilazapril | Increased risk of hypotension. drugbank.com |

| Beta-Blockers | Propranolol, Metoprolol, Atenolol, Alprenolol, Acebutolol, Betaxolol, Bisoprolol, Carvedilol | Additive hypotensive effects, increased risk of first-dose postural hypotension and syncope. medcentral.comnih.govdrugs.com |

| Calcium Channel Blockers | Verapamil, Amlodipine, Bepridil | Additive vasodilatory and hypotensive effects. drugs.comnih.govdrugbank.com |

| Diuretics | Chlorothiazide, Chlorthalidone, Benzthiazide | Additive hypotensive effect. pfizer.comdrugbank.com |

Concomitant administration of this compound with a phosphodiesterase-5 (PDE-5) inhibitor, such as sildenafil, tadalafil, and vardenafil, can lead to additive blood pressure-lowering effects and symptomatic hypotension. pfizer.comdrugs.commedcentral.com This interaction is considered serious. rxlist.com Therefore, it is recommended that PDE-5 inhibitor therapy be initiated at the lowest possible dose in patients receiving this compound. pfizer.comdrugs.commedcentral.com

| Interacting Agent | Observed/Potential Effect with this compound |

|---|---|

| Sildenafil | Additive blood pressure lowering effects, potential for symptomatic hypotension. pfizer.commedcentral.comrxlist.com |

| Tadalafil | Potential for additive hypotensive effects. clevelandclinic.orgmayoclinic.org |

| Vardenafil | Potential for additive hypotensive effects. rxlist.comclevelandclinic.org |

Interactions Affecting this compound Efficacy

Certain medications can diminish the therapeutic efficacy of this compound, primarily by counteracting its antihypertensive effects.

Nonsteroidal anti-inflammatory drugs (NSAIDs) may decrease the antihypertensive effect of this compound. drugs.com The proposed mechanism for this interaction is the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. drugs.commedscape.com Prostaglandins play a role in blood pressure regulation, and their inhibition can lead to fluid retention and an increase in blood pressure, thus antagonizing the effects of this compound. Data from studies with indomethacin (B1671933) support this interaction, and it is expected to occur with other NSAIDs as well. pfizer.comdrugs.com Consequently, monitoring of blood pressure is advised when this compound is co-administered with an NSAID. drugs.com